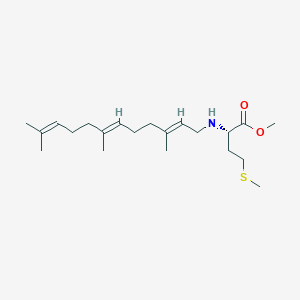

Farnesyl-Met-OMe

Description

Overview of Protein Prenylation: Farnesylation and Geranylgeranylation

Protein prenylation is a vital post-translational modification where a hydrophobic isoprenoid lipid is attached to a cysteine residue of a target protein. creative-biolabs.comcreative-proteomics.com This process, which includes farnesylation and geranylgeranylation, is critical for mediating protein-protein and protein-membrane interactions. wikipedia.org Farnesylation involves the addition of a 15-carbon farnesyl group, while geranylgeranylation adds a 20-carbon geranylgeranyl group. researchgate.netasm.org These modifications are essential for the proper localization and function of a wide array of proteins, including those involved in cellular signaling. creative-proteomics.com The attachment of these lipid anchors facilitates the association of otherwise soluble proteins with cellular membranes, a necessary step for their participation in various signaling pathways. wikipedia.orgnih.gov

The specificity of which isoprenoid is attached is determined by the target protein's C-terminal amino acid sequence, often a "CaaX" motif, where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is the terminal amino acid. wikipedia.orgnih.gov The identity of the 'X' residue dictates whether the protein will be farnesylated or geranylgeranylated. wikipedia.org For instance, if 'X' is serine, alanine, or methionine, the protein is typically farnesylated. wikipedia.org Conversely, if 'X' is leucine (B10760876), the protein undergoes geranylgeranylation. wikipedia.org

The Mevalonate (B85504) Pathway and Isoprenoid Biosynthesis: Context for Farnesyl-Derived Compounds

The building blocks for protein prenylation, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are synthesized through the mevalonate (MVA) pathway. wikipedia.orgmetwarebio.com This essential metabolic pathway is present in eukaryotes, archaea, and some bacteria. wikipedia.org It begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgnih.gov These five-carbon units are the fundamental precursors for all isoprenoids, a vast and diverse class of over 30,000 biomolecules. wikipedia.org

The MVA pathway can be broadly divided into upper and lower stages. The upper pathway involves the conversion of acetyl-CoA to mevalonate. wikipedia.org The lower pathway then converts mevalonate into IPP and DMAPP. wikipedia.org In higher plants and some other organisms, an alternative route known as the methylerythritol phosphate (B84403) (MEP) pathway also produces IPP and DMAPP, but through a different set of enzymatic reactions. wikipedia.org FPP, the 15-carbon isoprenoid, is a key intermediate in the MVA pathway and serves as the precursor for GGPP. researchgate.netmetwarebio.com

Farnesyl Transferase (FTase) and its Enzymatic Role in Post-Translational Modification

Farnesyltransferase (FTase) is the enzyme responsible for catalyzing the farnesylation of proteins. wikipedia.orgontosight.ai It is a heterodimeric enzyme composed of an α-subunit and a β-subunit. creative-proteomics.comwikipedia.org The active site is located within the β-subunit, which coordinates a zinc ion essential for catalysis. wikipedia.org FTase recognizes and binds to proteins containing a C-terminal CaaX motif where the 'X' residue is typically methionine, serine, glutamine, alanine, or cysteine. wikipedia.orgebi.ac.uk

The enzymatic mechanism of FTase follows an ordered binding model. researchgate.net First, farnesyl pyrophosphate (FPP), the lipid donor, binds to the enzyme. researchgate.net This is followed by the binding of the protein substrate with the CaaX motif. researchgate.net The cysteine thiol of the CaaX motif then performs a nucleophilic attack on the FPP, displacing the pyrophosphate group and forming a stable thioether linkage between the farnesyl group and the protein. wikipedia.org The release of the farnesylated protein product is the rate-limiting step in this process. researchgate.net This modification is crucial for the function of many proteins, including the Ras superfamily of small GTP-binding proteins, which are key regulators of cell growth and proliferation. wikipedia.orgontosight.ai

Farnesyl-Met-OMe: Significance as a CaaX Motif Analog and Research Tool

This compound is a synthetic analog that mimics the farnesylated C-terminus of proteins that have undergone processing. Following the initial farnesylation by FTase, proteins with a canonical CaaX motif undergo further modifications. protpi.chtandfonline.com An endoprotease, such as Ras-converting enzyme 1 (Rce1), cleaves off the "-aaX" tripeptide. protpi.chnih.gov Subsequently, the newly exposed farnesylated cysteine is carboxyl methylated by an isoprenylcysteine carboxyl methyltransferase. protpi.ch

This compound represents this final, mature farnesylated cysteine methyl ester structure. Its importance as a research tool stems from its ability to act as a competitive inhibitor or a substrate analog in studies of the enzymes involved in the farnesylation pathway. For instance, analogs of farnesylated peptides are used to investigate the specificity and mechanism of proteases like Rce1. nih.gov Furthermore, synthetic farnesyl analogs are instrumental in developing inhibitors of FTase, which have been explored as potential therapeutic agents. nih.gov The development of such analogs, including those with modifications for detection like azide (B81097) or alkyne tags, has enabled researchers to identify and profile farnesylated proteins within cells, providing valuable insights into the roles of protein prenylation in health and disease. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-4-methylsulfanyl-2-[[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37NO2S/c1-17(2)9-7-10-18(3)11-8-12-19(4)13-15-22-20(14-16-25-6)21(23)24-5/h9,11,13,20,22H,7-8,10,12,14-16H2,1-6H3/b18-11+,19-13+/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIAEXUSWOQQGR-UJMPLXFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCNC(CCSC)C(=O)OC)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CN[C@@H](CCSC)C(=O)OC)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of Farnesyl Met Ome Analogs

General Strategies for Farnesylated Peptide Synthesis

The synthesis of peptides containing a farnesyl group is complicated by the acid lability of the trans,trans-configured double bonds within the farnesyl chain. thieme-connect.de Standard solid-phase peptide synthesis (SPPS) protocols, particularly those based on Boc chemistry which uses strong acids like trifluoroacetic acid (TFA) for deprotection, can compromise the integrity of the farnesyl moiety. thieme-connect.denih.gov Consequently, specialized strategies have been developed to accommodate this sensitive functional group.

Two primary approaches dominate the field: the use of pre-formed farnesylated building blocks and on-resin farnesylation.

On-Resin Farnesylation : This alternative involves attaching the peptide to the solid support and then performing the farnesylation reaction directly on the resin-bound peptide. nih.gov This requires careful selection of protecting groups for the cysteine thiol that can be removed orthogonally without cleaving the peptide from the resin or removing other side-chain protecting groups. An example includes the on-resin S-alkylation of a cysteine residue with farnesyl bromide. nih.gov

To manage the acid sensitivity of the farnesyl group during the final cleavage from the resin, specialized linkers and mild cleavage conditions are employed. The p-benzophenone oxime resin, developed by DeGrado and Kaiser, allows for peptide cleavage under mildly acidic conditions that preserve the farnesyl group. nih.govacs.org Similarly, the (2-phenyl-2-trimethylsilyl) ethyl (PTMSEL) linker is labile to fluoride (B91410) ions, enabling cleavage under almost neutral conditions. stcloudstate.edu

| Strategy | Description | Key Features |

| Building Block Approach | S-farnesyl-cysteine is synthesized first and then incorporated into the peptide chain during SPPS. | Confines farnesylation to solution-phase; generally higher overall yields. thieme-connect.de |

| On-Resin Farnesylation | The peptide is assembled on the resin, and the farnesyl group is attached to the cysteine residue while still on the solid support. | Requires orthogonal protecting group strategy for the cysteine thiol. nih.gov |

| Mild Cleavage Linkers | Use of specialized resins like p-benzophenone oxime or PTMSEL linkers. | Allows for peptide cleavage under non-harsh, farnesyl-compatible conditions. nih.govacs.orgstcloudstate.edu |

Specific Approaches for Incorporating Methionine (Met) as the C-Terminal Residue and O-Methyl Ester

Many biologically important farnesylated proteins, including certain Ras isoforms, are processed to terminate with a farnesylated cysteine that is subsequently carboxyl-methylated. acs.orgebi.ac.uk The synthesis of analogs like Farnesyl-Met-OMe, or more commonly, peptides ending in farnesyl-Cys-OMe, requires methods that can generate a C-terminal methyl ester. Standard SPPS often yields a C-terminal carboxylic acid.

Several strategies have been developed to produce C-terminal peptide methyl esters:

Side-Chain Anchoring : A robust method involves anchoring the C-terminal amino acid to the resin via its side chain, leaving the carboxyl group free for esterification prior to synthesis. For peptides ending in cysteine, Fmoc-Cys-OCH3 can be attached to a trityl-based resin through its side-chain thiol group. acs.orgstcloudstate.edu The peptide is then elongated from the N-terminus of this residue. Final cleavage from the resin yields the intact peptide C-terminal methyl ester. acs.orgstcloudstate.edu This method was successfully used to synthesize a-factor, a farnesylated dodecapeptide with a C-terminal methyl ester. stcloudstate.edunih.gov

Specialized Linkers : The Ellman sulfonamide linker provides a versatile route to C-terminal modified peptides. stcloudstate.edu After the full peptide sequence is assembled, the N-peptidyl sulfonamide can be activated and subsequently cleaved by methanolysis to give the desired C-terminal methyl ester. nih.gov This approach has been used for the synthesis of lipidated Ras peptides. nih.govstcloudstate.edu Aryl hydrazide linkers also offer a pathway to C-terminal methyl esters. Cleavage can be performed using an oxidant like copper(II) in the presence of methanol (B129727) to afford the methyl-esterified peptide. bachem.com

Direct Building Block Synthesis : S-farnesyl-L-cysteine methyl ester can be synthesized directly from farnesyl bromide and L-cysteine methyl ester hydrochloride. rsc.orgresearchgate.net This farnesylated and methylated building block can then be incorporated as the C-terminal residue in a solution-phase or fragment condensation approach.

Design and Synthesis of Fluorescently Labeled Farnesylated Peptides for Research Probes

Fluorescently labeled farnesylated peptides are invaluable tools for studying protein prenylation, enzyme activity, and the subcellular localization of these modified proteins. nih.govyorku.ca The design of these probes involves attaching a fluorophore in a position that does not significantly interfere with biological recognition.

Common strategies for synthesizing these probes include:

N-Terminal Labeling : A fluorophore can be coupled to the N-terminus of the peptide after the full sequence has been assembled on the solid support. nih.gov For example, 5,6-carboxyfluorescein (CF) can be coupled using standard carbodiimide (B86325) chemistry. nih.gov Another common fluorophore, fluorescein (B123965) isothiocyanate (FITC), reacts with the N-terminal amine to form a thiourea (B124793) linkage. nih.govbachem.com

Side-Chain Labeling : To avoid potential interference from an N-terminal label, a fluorophore can be attached to the side chain of an amino acid within the peptide sequence. A common method involves incorporating a lysine (B10760008) residue with an orthogonal protecting group (e.g., Dde). After the peptide is synthesized, this specific protecting group is removed, and a dye such as dansyl chloride can be selectively coupled to the lysine side-chain amine. nih.gov

Fluorescent Substrates for Enzyme Assays : A widely used research probe is N-dansyl-GCVLS, a fluorescent peptide substrate for farnesyltransferase (FTase). nih.govresearchgate.net The dansyl group's fluorescence environment changes upon farnesylation of the cysteine residue, leading to a detectable shift in its emission spectrum, which allows for continuous monitoring of enzyme activity. acs.org Another approach uses a peptide containing a fluorophore, such as 2-aminobenzoic acid (Abz), and a quencher, like dinitrophenol (DNP). researchgate.net Enzymatic cleavage of the peptide separates the fluorophore and quencher, resulting in a quantifiable increase in fluorescence. researchgate.net

| Probe Type | Synthetic Strategy | Application |

| N-Dansyl-GCVLS | Coupling of dansyl chloride to a lysine side chain near the CaaX box. nih.gov | Continuous fluorescent assay for farnesyltransferase activity. acs.org |

| FITC/5-Fam Labeled Peptides | Coupling of FITC or carboxyfluorescein to the N-terminus or a side chain of the peptide on-resin. nih.govnih.gov | Live-cell imaging and analysis of peptide uptake and localization. nih.govnih.gov |

| FRET Probes (Abz/DNP) | Synthesis of a peptide incorporating a fluorophore (Abz) and a quencher (DNP). researchgate.net | Real-time monitoring of proteolytic cleavage events. researchgate.net |

Development of Farnesyl "Tail" Analogues and Diphosphate (B83284) "Head" Mimetics for Enzyme Binding Studies

To investigate the specific interactions between farnesylated substrates and enzymes like FTase, researchers design and synthesize analogs with systematic modifications to either the hydrophobic farnesyl "tail" or the polar diphosphate "head" of the farnesyl diphosphate (FPP) precursor.

Farnesyl "Tail" Analogues : Modifications to the C15 isoprenoid chain help probe the steric and electronic requirements of the enzyme's hydrophobic binding pocket.

Aromatic Modifications : Farnesyl tail analogues incorporating phenyl groups have been synthesized to explore nonbonding interactions (pi-stacking) with aromatic amino acid residues that line the FTase active site. stcloudstate.edustcloudstate.eduwestmont.edu

Isoprene (B109036) Unit Modifications : Analogues with changes in the central isoprene unit, such as the synthesis of 7-allyl farnesyl diphosphate, have been used to map substrate-enzyme interactions. nih.gov Replacing the terminal isoprene unit with an aniline (B41778) functionality yielded 8-anilinogeranyl pyrophosphate (AGPP), an FPP analogue that acts as an efficient substrate for FTase, providing a tool to probe the biological function of farnesylation. acs.org

Photoactive Analogues : To covalently label the enzyme active site, photoactive groups like benzophenone (B1666685) have been incorporated into the farnesyl tail. nih.gov These analogues can be enzymatically transferred to peptide substrates, creating valuable probes for identifying protein-protein interactions. nih.gov

Diphosphate "Head" Mimetics : The diphosphate group of FPP is crucial for enzyme recognition and catalysis. Synthesizing non-hydrolyzable analogues of this "head" group is a key strategy for developing stable enzyme inhibitors.

Phosphonates : Replacing the oxygen atom between the two phosphorus atoms with a methylene (B1212753) group creates a non-hydrolyzable bisphosphonate. rsc.org These compounds are stable mimics of the natural substrate and are widely explored as FTase inhibitors. rsc.org

Monofluorophosphonates : The synthesis of homoisoprenoid α-monofluorophosphonates provides phosphatase-resistant analogues of isoprenoid monophosphates, which are useful for studying lipid phosphatases involved in the isoprenoid pathway. nih.govnih.gov

Diastereoselective Synthesis of Farnesyl-Containing Compounds

The geometry of the double bonds within the farnesyl group and the chirality of the cysteine attachment point are critical for biological activity. Therefore, synthetic methods that control stereochemistry are essential.

Control of Double Bond Geometry : A unified, stereoselective synthetic route to the geometric isomers of (E,E)-farnesol has been developed. nih.govacs.org A key step in this synthesis is the ability to control the stereochemistry of the triflation of a β-ketoester, which allows for the selective formation of either the (E) or (Z) vinyl triflate, leading to different farnesol (B120207) isomers. acs.orgacs.org These isomers can then be incorporated into peptides to assess the impact of double bond geometry on biological function. nih.gov Other classical methods, such as the Horner-Wadsworth-Emmons condensation, are also employed to favor the formation of (E)-isomers. researchgate.net

Control of Cysteine Chirality : The cysteine residue to which the farnesyl group is attached is a chiral center. During peptide synthesis, particularly during the coupling of S-farnesyl-cysteine, there is a risk of racemization. This is a significant concern, as the incorrect stereoisomer may have reduced or no biological activity. Careful selection of coupling reagents and conditions is necessary to minimize epimerization. researchgate.net For instance, analysis of a model tripeptide synthesized using a side-chain anchoring strategy showed minimal epimerization of the C-terminal cysteine residue under the basic conditions used for Fmoc deprotection. acs.org The use of chiral molecules like L- or D-cysteine can also be used to direct the stereochemistry of subsequent reactions or interactions. snu.ac.kr

Molecular Mechanisms of Action and Enzymatic Interactions

Farnesyl Transferase Substrate Recognition and Binding

Protein farnesyltransferase (FTase) is a heterodimeric enzyme that catalyzes the attachment of a 15-carbon farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within the CaaX motif of a target protein. nih.govcreative-proteomics.com This process is the initial and rate-limiting step in the post-translational modification cascade. researchgate.net

The specificity of FTase is largely determined by the "X" residue of the CaaX motif, a four-amino-acid sequence at the C-terminus of the protein substrate. protpi.ch While "C" is the cysteine to be prenylated and "a" is typically an aliphatic amino acid, the final amino acid "X" dictates whether the protein will be farnesylated or geranylgeranylated. molbiolcell.orgwikipedia.org FTase preferentially recognizes proteins where X is methionine, serine, glutamine, or alanine. protpi.chmdpi.comembopress.org The presence of methionine in the "X" position, as in the precursor to Farnesyl-Met-OMe, signals for farnesylation by FTase. researchgate.netmolbiolcell.org In contrast, proteins with leucine (B10760876) or phenylalanine at the X position are typically substrates for geranylgeranyltransferase-I (GGTase-I). embopress.orgnih.gov While the a1 position of the CaaX motif is generally solvent-exposed and less restrictive, the a2 (B175372) position influences FTase specificity. nih.govnih.gov

The binding of FPP to FTase occurs first, preceding the binding of the protein substrate, and induces a conformational change in the enzyme. acs.orgnih.gov The FPP binding pocket is primarily composed of aromatic amino acid residues that form a hydrophobic region for the farnesyl tail. mdpi.comacs.org Key residues in the β subunit, including a tryptophan and two tyrosines, make close contact with the third isoprenoid unit of FPP. acs.org The diphosphate (B83284) group of FPP interacts with a positively charged pocket in the enzyme, involving residues such as K164α, R291β, and K294β. acs.orgnih.gov

Molecular dynamics simulations have shown that FPP binding can lead to an increased sampling of open conformations of the enzyme, facilitating subsequent binding of magnesium ions. nih.gov Although crystal structures of inactive FTase complexes show a significant distance (approximately 7 Å) between the FPP's C1 carbon and the cysteine's sulfur atom of the peptide substrate, a conformational activation step is necessary to bring these reactive centers closer. acs.orgmdpi.com This activation is thought to involve a rotation of the bond between the first two isoprene (B109036) units of FPP. acs.org Kinetic studies suggest that in the transition state, the α-phosphate of FPP interacts with the side chains of Y300β and H248β, which differs from their interactions in the ground state, indicating a rearrangement of the diphosphate group during catalysis. acs.org

Crystal structures of FTase in a ternary complex with FPP analogs and peptide substrates have provided significant insights into substrate binding. acs.orgresearchgate.net In the ternary complex, both the farnesyl moiety and the peptide substrate are located in the same hydrophobic binding pocket. acs.orgnih.gov The cysteine of the CaaX motif coordinates with a zinc ion in the active site, which is essential for catalysis. plos.org

Structural data reveals that the formation of the ternary complex results in a more compact active site compared to the binary complex. uzh.ch The binding of the peptide substrate induces conformational changes, including the rotation of certain tyrosine residues, which accommodates the variability of the CaaX motif. plos.orguzh.ch However, even in these ternary complex structures, the distance between the reactive atoms remains large, suggesting these represent an inactive or pre-catalytic state. acs.org The structure of a complex with a farnesylated product shows that the farnesyl group adopts a conformation where the first two isoprene units are positioned differently than in the substrate-bound state, supporting the idea of conformational changes during the reaction. acs.org

Farnesyl Pyrophosphate (FPP) Binding Site Interactions and Conformational Activation

Conformational Dynamics of Farnesyl-Containing Substrates within Enzyme Active Sites

The binding of a farnesyl-containing substrate to an enzyme active site is a dynamic process involving conformational changes in both the ligand and the protein. mdpi.com Molecular dynamics simulations of the FTase ternary complex have shown that the FPP substrate maintains a relatively restricted, extended conformation within the binding site. nih.govnih.gov However, for catalysis to occur, the FPP must adopt an "active" conformation. acs.org

Computational studies using potential of mean force (PMF) calculations have explored the free energy landscape of this conformational change. mdpi.com These studies have identified a stable intermediate state where the distance between the reactive centers is reduced to approximately 5.0 Å. acs.org This intermediate conformation of the farnesyl group closely resembles that observed in the product complex. acs.org The dynamics of the enzyme itself, including loop movements, are also crucial for creating a catalytically competent active site. mdpi.com

Enzymatic Catalysis of Farnesylation and Subsequent Post-Prenylation Processing

The catalytic mechanism of FTase involves the nucleophilic attack of the zinc-bound thiolate of the cysteine residue on the C1 carbon of FPP. acs.org This reaction is a concerted process, as supported by kinetic isotope effect measurements. acs.org The presence of a magnesium ion can accelerate the reaction rate significantly. nih.gov

Following the transfer of the farnesyl group to the protein, two additional processing steps occur at the endoplasmic reticulum. molbiolcell.orgfrontiersin.org First, the "-AAX" tripeptide is cleaved off by a specific endoprotease, Rce1 (Ras-converting enzyme 1). molbiolcell.orgembopress.orgpnas.org The final step is the carboxyl methylation of the newly exposed farnesylated cysteine by the enzyme isoprenylcysteine carboxyl methyltransferase (Icmt), using S-adenosyl methionine as the methyl donor. researchgate.netembopress.orgfrontiersin.org This final methylation step results in the formation of the this compound structure at the C-terminus of the protein, increasing its hydrophobicity and facilitating its anchoring to cellular membranes. researchgate.net

Interactions with Related Prenyltransferases (e.g., Geranylgeranyltransferase-I/II)

The cell contains other prenyltransferases, namely geranylgeranyltransferase-I (GGTase-I) and geranylgeranyltransferase-II (GGTase-II or RabGGTase), which share some structural and functional similarities with FTase. nih.gov FTase and GGTase-I are particularly related, as they share a common α-subunit but have distinct β-subunits that confer substrate specificity. researchgate.net

GGTase-I catalyzes the attachment of a 20-carbon geranylgeranyl group to proteins with a CaaX motif where "X" is typically leucine or phenylalanine. embopress.orgnih.gov While FTase shows a preference for methionine, serine, or glutamine at the "X" position, there can be some crossover in substrate specificity. protpi.chnih.gov For instance, some proteins that are normally farnesylated can be geranylgeranylated by GGTase-I if FTase is inhibited. researchgate.net This alternative prenylation has been observed for proteins like N-Ras and K-Ras. researchgate.net

GGTase-II has a different structure and recognizes different motifs, typically a CC or CXC motif at the C-terminus of Rab proteins, and requires an accessory protein called Rab escort protein (REP) for its function. nih.govnih.gov

Mechanism of Action of Farnesyl Transferase Inhibitors (FTIs) in Biochemical Inhibition

Farnesyl transferase inhibitors (FTIs) are a class of compounds that obstruct the function of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of a number of cellular proteins. medchemexpress.comiiarjournals.org This enzymatic inhibition disrupts key cellular signaling pathways, many of which are implicated in cell growth and proliferation. medchemexpress.com The primary therapeutic rationale for developing FTIs was to interfere with the activity of Ras proteins, which are frequently mutated in cancers and require farnesylation for their biological function. tandfonline.com

Farnesyltransferase is a zinc-dependent metalloenzyme composed of two subunits, α and β. medchemexpress.comtandfonline.com It catalyzes the transfer of a 15-carbon farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue located within a specific C-terminal sequence of the target protein, known as the "CaaX box". tandfonline.com In this motif, 'C' represents cysteine, 'a' is typically an aliphatic amino acid, and 'X' is the terminal amino acid, often methionine. tandfonline.com This farnesylation step is obligatory for the proper subcellular localization and function of proteins like Ras, enabling them to anchor to the inner surface of the plasma membrane where they participate in signal transduction. iiarjournals.orgtandfonline.com By preventing farnesylation, FTIs leave these proteins in the cytoplasm, rendering them biologically inactive. iiarjournals.org

The biochemical inhibition of FTase by various inhibitors can occur through several distinct mechanisms, primarily defined by which substrate binding site they compete for. Kinetic and structural studies have revealed that FTIs can be competitive with respect to either FPP or the CaaX-containing protein, or exhibit more complex inhibition patterns.

Kinetic Mechanisms of Inhibition:

FPP-Competitive Inhibition: Some FTIs are structural analogs of FPP and compete for its binding site on the FTase enzyme. A key example is α-hydroxyfarnesylphosphonic acid , which acts as a competitive inhibitor with respect to FPP. nih.gov Kinetic analyses show that such compounds increase the apparent Michaelis constant (Km) for FPP without affecting the maximal velocity (Vmax) of the reaction.

CaaX-Competitive Inhibition: This is a more common mechanism, where the inhibitor mimics the CaaX tetrapeptide motif of the protein substrate. tandfonline.com These compounds, often peptidomimetic in nature, bind to the active site pocket on FTase that recognizes the CaaX sequence. wikipedia.org Studies have demonstrated that several tetrapeptides that are not substrates for the enzyme can act as competitive inhibitors with respect to the Ras-CaaX substrate and as noncompetitive inhibitors with respect to FPP. nih.gov Research suggests that inhibitors competitive with the protein substrate are generally more effective than those competitive with FPP. tandfonline.com

Random Sequential Mechanism: Detailed kinetic studies of bovine brain FTase have indicated a random order sequential mechanism. nih.gov This means the enzyme can bind either the FPP or the CaaX protein substrate first, forming a ternary complex before catalysis occurs. nih.gov Product inhibition studies support this model, which has significant implications for inhibitor design and mechanism. nih.gov For instance, the compound UCF1-C was found to be a competitive inhibitor with respect to FPP but did not affect the Km for the RAS2 protein substrate, indicating a complex interaction. pnas.org

Structural Basis of Inhibition: X-ray crystallography has provided insights into how FTIs bind to the enzyme's active site. The binding pocket is a groove on the β-subunit. Inhibitors can occupy this site in different ways. Some FTIs directly block the binding site for the CaaX peptide. tandfonline.com Others may adopt a conformation that occupies both a portion of the peptide binding site and a proposed "exit groove," which is thought to be where the farnesylated product moves before its release. tandfonline.com

Research Findings on FTI Potency: A wide array of FTIs have been developed and characterized based on their ability to inhibit FTase activity in biochemical assays. The potency of these inhibitors is typically reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Inhibitory Potency of Selected Farnesyl Transferase Inhibitors

The following table summarizes the reported IC50 values for several well-characterized farnesyl transferase inhibitors against the FTase enzyme or its activity on specific Ras proteins.

| Inhibitor | Target/Assay | IC50 Value | Reference |

|---|---|---|---|

| Tipifarnib (B1682913) (R115777) | Farnesyltransferase (FTase) | 0.86 nM | medchemexpress.com |

| Lonafarnib (B1684561) (SCH66336) | H-Ras Farnesylation | 1.9 nM | medchemexpress.comoncotarget.com |

| Lonafarnib (SCH66336) | K-Ras Farnesylation | 5.2 nM | medchemexpress.comoncotarget.com |

| Lonafarnib (SCH66336) | N-Ras Farnesylation | 2.8 nM | medchemexpress.com |

| BMS-214662 | H-Ras Farnesylation | 1.3 nM | medchemexpress.com |

| BMS-214662 | K-Ras Farnesylation | 8.4 nM | medchemexpress.com |

| L-778,123 | FPTase | 2 nM | medchemexpress.com |

| FTI-2153 | Farnesyltransferase (FTase) | 1.4 nM | medchemexpress.com |

| Chaetomellic acid A | Farnesyltransferase (FTase) | 55 nM | abcam.com |

| UCF1-C | Yeast PFT | 5 µM | pnas.org |

| Compound I | Farnesyl-protein transferase (FPTase) | 2 nM |

Biological Implications of Farnesyl Met Ome and Farnesylation in Cellular Systems Preclinical Focus

Regulation of Small GTPases and Other Prenylated Proteins

Farnesylation is a key step in a series of post-translational modifications that target proteins to cellular membranes, a prerequisite for their biological activity. nih.gov This lipid modification is catalyzed by the enzyme farnesyltransferase (FTase). ontosight.ai

Ras proteins, a family of small GTPases, are central to signaling pathways that control cell growth, differentiation, and survival. ontosight.ai Their function is contingent on their localization to the inner surface of the plasma membrane. ascopubs.org This association is achieved through a sequence of post-translational modifications, with farnesylation being the initial and indispensable step. ascopubs.orglife-science-alliance.org

The process begins with the farnesylation of a cysteine residue within the C-terminal CAAX motif of the Ras propeptide. ascopubs.orgnih.gov This modification increases the protein's hydrophobicity, facilitating its initial weak interaction with the endoplasmic reticulum membrane. life-science-alliance.org Following farnesylation, the terminal three amino acids (AAX) are cleaved, and the newly exposed farnesylated cysteine undergoes carboxyl methylation. life-science-alliance.orgaacrjournals.org While farnesylation alone is sufficient for some membrane association and transforming potential, subsequent modifications, such as palmitoylation for certain Ras isoforms, are required for stable plasma membrane localization. ascopubs.orglife-science-alliance.org Without farnesylation, Ras proteins remain soluble in the cytosol and are inactive. life-science-alliance.org

The functional regulation of Ras is thus intrinsically linked to its membrane association. By anchoring to the membrane, Ras can interact with downstream effector proteins, thereby propagating extracellular signals. ontosight.ai The inhibition of farnesylation has been a therapeutic strategy to counteract the oncogenic activity of mutant Ras proteins, which are prevalent in many cancers. ontosight.ai However, the efficacy of farnesyltransferase inhibitors (FTIs) has been limited because some Ras isoforms, like KRAS and NRAS, can undergo alternative prenylation (geranylgeranylation) in the presence of these inhibitors, allowing them to maintain membrane association and biological activity. nih.govaacrjournals.org

Table 1: Key Steps in Ras Protein Processing and Localization

| Modification Step | Enzyme | Location | Function |

| Farnesylation | Farnesyltransferase (FTase) | Cytosol/ER | Adds farnesyl group to cysteine in CAAX motif, initial membrane targeting. ascopubs.orglife-science-alliance.org |

| Proteolytic Cleavage | Ras-converting enzyme 1 (RCE1) | Endoplasmic Reticulum (ER) | Removes the 'AAX' tripeptide. life-science-alliance.orgaacrjournals.org |

| Carboxymethylation | Isoprenylcysteine carboxyl methyltransferase (ICMT) | Endoplasmic Reticulum (ER) | Adds a methyl group to the farnesylated cysteine. life-science-alliance.orgaacrjournals.org |

| Palmitoylation (for some isoforms) | Palmitoyl acyltransferases | Golgi Apparatus | Further increases hydrophobicity and stable plasma membrane association. aacrjournals.org |

Rheb1 (Ras homolog enriched in brain 1) is another small GTPase that requires farnesylation for its function. nih.govjneurosci.org It is a critical activator of the mTORC1 signaling complex, a master regulator of cell growth and metabolism. frontiersin.org The farnesylation of Rheb1 occurs on a cysteine residue within its C-terminal CAAX box (CSVM motif). jneurosci.orgmdpi.com This lipid modification is essential for anchoring Rheb1 to endomembranes, including the surfaces of lysosomes and the Golgi apparatus, where it can activate mTORC1. frontiersin.orgmdpi.com

Inhibition of Rheb1 farnesylation, for instance by farnesyltransferase inhibitors (FTIs), prevents its membrane localization and subsequent activation of the mTORC1 pathway. frontiersin.orgresearchgate.net This has been demonstrated to restore synaptic abnormalities in preclinical models of Tuberous Sclerosis Complex (TSC), a genetic disorder characterized by hyperactivation of the Rheb/mTORC1 pathway. jneurosci.org Unlike some Ras proteins, Rheb1 does not appear to undergo alternative prenylation, making it a more direct target for FTIs. jneurosci.org Functional assays have confirmed that farnesylation is both necessary and sufficient for Rheb to interact with membranes and support mTORC1 signaling. molbiolcell.org

Nuclear lamins, specifically A-type and B-type lamins, are intermediate filament proteins that form the nuclear lamina, a meshwork underlying the inner nuclear membrane that provides structural support to the nucleus. mdpi.com The proper processing and localization of lamins are crucial for maintaining nuclear envelope integrity. pnas.org

Prelamin A, the precursor to mature lamin A, terminates in a CAAX motif and undergoes farnesylation. mdpi.compnas.org This farnesylation is a prerequisite for subsequent processing steps that ultimately lead to the mature, non-farnesylated lamin A. pnas.org In contrast, B-type lamins are permanently farnesylated. mdpi.com The farnesyl group helps to anchor these proteins to the inner nuclear membrane. pnas.orgpnas.org

Disruptions in lamin farnesylation can have profound effects on nuclear structure. In certain progeroid syndromes, such as Hutchinson-Gilford progeria syndrome (HGPS), mutations lead to the accumulation of a permanently farnesylated and toxic form of prelamin A called progerin. mdpi.compnas.org This abnormal accumulation at the nuclear envelope disrupts nuclear integrity, leading to misshapen nuclei. pnas.orgpnas.org Inhibiting the farnesylation of prelamin A has been shown to prevent its localization to the nuclear envelope, thereby ameliorating the nuclear shape abnormalities observed in cells from individuals with these conditions. pnas.orgpnas.org Similarly, inhibiting farnesylation can reduce the amount of mature lamin B, which can in turn affect nuclear envelope integrity. biorxiv.org

Farnesylation is not limited to Ras and lamins; a variety of other proteins also undergo this modification, influencing their localization and function.

RhoB: This small GTPase is unique as it can be either farnesylated or geranylgeranylated. oup.combiologists.com The type of prenylation determines its subcellular localization and subsequent activity. oup.com Farnesylated RhoB (RhoB-F) tends to localize to the plasma membrane, while geranylgeranylated RhoB (RhoB-GG) is found in endosomes. biologists.com The balance between these two forms is critical, and altering it through farnesyltransferase inhibitors can shift RhoB to a geranylgeranylated state, impacting its function in processes like cell proliferation and receptor trafficking. oup.comum.es

Rab proteins: This is the largest family of small GTPases, primarily involved in regulating vesicular transport. While most Rab proteins are geranylgeranylated, farnesylation has been implicated in their function, often in conjunction with Rab escort proteins (REPs) and GDP dissociation inhibitors (GDIs) that guide their membrane association. plos.orgnih.govresearchgate.net The prenyl group significantly increases the affinity of Rab proteins for their regulators. pnas.org

Pxf: Peroxisomal farnesylated protein (Pxf) is a protein localized to the outer surface of peroxisomes. nih.govexlibrisgroup.com Its C-terminus contains a CAAX motif that is recognized by farnesyltransferase. nih.govexlibrisgroup.com Pxf has been used as a surrogate marker to confirm the inhibition of farnesylation in cellular studies. bioscientifica.comaacrjournals.org

Cdc42: A member of the Rho family of GTPases, Cdc42 plays a key role in cell polarity. biorxiv.org It is typically geranylgeranylated, but studies suggest it can also be farnesylated. nih.gov This lipid modification is essential for its membrane-binding capacity and function. biorxiv.orgresearchgate.net

Rap1: This Ras-related protein is primarily geranylgeranylated. nih.govnih.gov However, the study of farnesyltransferase inhibitors has sometimes used Rap1 as a negative control to demonstrate the specificity of inhibition, as its processing is unaffected by these agents. nih.gov

Table 2: Farnesylation of Various Cellular Proteins

| Protein | Primary Function | Role of Farnesylation |

| RhoB | Cytoskeletal regulation, receptor trafficking | Determines localization (plasma membrane vs. endosomes) and activity. oup.combiologists.com |

| Rab proteins | Vesicular transport | Facilitates membrane association and interaction with regulatory proteins. plos.orgpnas.org |

| Pxf | Peroxisomal function (not fully elucidated) | Anchors the protein to the peroxisomal membrane. nih.govexlibrisgroup.com |

| Cdc42 | Cell polarity, cytoskeletal dynamics | Essential for membrane binding and function. biorxiv.orgresearchgate.net |

| Rap1 | Cell adhesion, proliferation | Primarily geranylgeranylated; used as a control in farnesylation studies. nih.govnih.gov |

Farnesylation of Lamins and Impact on Nuclear Envelope Integrity

Influence on Cellular Signaling Cascades

By modulating the function of key regulatory proteins like small GTPases, farnesylation plays a critical role in the transmission of signals from the cell surface to the nucleus, thereby influencing fundamental cellular processes.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The Ras proteins are key upstream activators of the MAPK pathway, particularly the Raf-MEK-ERK cascade. nih.govoncotarget.com

Since Ras function is dependent on farnesylation and subsequent membrane localization, the integrity of the MAPK pathway is intrinsically linked to this post-translational modification. oup.compnas.org Activation of Ras allows it to recruit Raf kinases to the plasma membrane, initiating the phosphorylation cascade that ultimately leads to the activation of ERK (extracellular-signal related kinase). pnas.org

Studies have shown that inhibiting farnesylation can disrupt this signaling axis. For example, farnesyltransferase inhibitors can block the activation of MEK and ERK, which can lead to the upregulation of pro-apoptotic proteins like Bim. nih.gov In some contexts, insulin (B600854) can stimulate the phosphorylation and activation of farnesyltransferase via the Ras-MAPK pathway, creating a positive feedback loop that increases the pool of farnesylated Ras available for signaling. oup.com Pre-treatment with compounds that inhibit farnesylation has been shown to down-regulate the activation of key MAPK members like ERK, JNK, and p38 in response to certain stimuli. oncotarget.com Therefore, targeting farnesylation represents a strategy to modulate the activity of the MAPK signaling cascade. nih.govoncotarget.com

PI3K/AKT/mTOR Pathway Regulation

The phosphatidylinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a wide range of cellular functions, including cell cycle progression, growth, proliferation, and survival. nih.govoncotarget.comscientificarchives.com The constitutive activation of this pathway is a frequent event in various human cancers, making it a key target for therapeutic intervention. oncotarget.com

The function of several key proteins that activate the PI3K/AKT/mTOR pathway is dependent on farnesylation. For instance, the Ras proteins, when activated, can stimulate PI3K, thereby initiating the downstream signaling cascade. tandfonline.com Farnesylation is essential for anchoring Ras to the plasma membrane, a prerequisite for its activity. tandfonline.com Consequently, the inhibition of farnesyltransferase can disrupt Ras localization and function, leading to the downregulation of PI3K/AKT/mTOR signaling.

Preclinical studies using farnesyltransferase inhibitors (FTIs) have demonstrated that blocking this modification can suppress the PI3K/AKT/mTOR pathway. This inhibition is evidenced by a reduction in the phosphorylation status of key downstream effectors like AKT and mTOR. oncotarget.comnih.gov The pathway's central role in cell metabolism and protein synthesis means that its disruption can profoundly impact malignant cell behavior. oncotarget.comscientificarchives.com Akt, a central mediator, influences cellular proliferation by promoting cell cycle proteins like cyclin D1 and inactivating inhibitors such as p27. oncotarget.com Therefore, the modulation of farnesylation provides a mechanism to regulate this critical cancer-related pathway.

Modulation of Specific Biological Processes in Model Systems

The disruption of protein farnesylation has been shown to directly impact fundamental cellular processes, including the cell cycle, proliferation, and apoptosis, in various in vitro model systems.

The cell cycle is a tightly regulated process consisting of four main phases: G1 (gap 1), S (DNA synthesis), G2 (gap 2), and M (mitosis). wikipedia.org Checkpoints exist between these phases to ensure the fidelity of cell division. wikipedia.org The transition from one phase to the next is driven by complexes of cyclins and cyclin-dependent kinases (CDKs). wikipedia.org

Inhibiting protein farnesylation has been shown to effectively halt cell cycle progression in preclinical models. Studies using FTIs demonstrate that these compounds can induce cell cycle arrest, although the specific phase can vary depending on the cell line. For example, the FTI lonafarnib (B1684561) was shown to cause a G1 to S phase arrest in hepatocellular carcinoma cells, an effect associated with the downregulation of Cyclin D1 and CDK6, which are key drivers of the G1/S transition. oncotarget.com In other contexts, an accumulation of cells in the G2/M phase is observed. odu.edu This arrest prevents cells from entering mitosis, thereby stopping their division. mdpi.com Research indicates that cells can exit the proliferative cycle into a state of arrest from either the G1 or G2 phase. biorxiv.org This interference with the cell cycle machinery is a primary mechanism by which inhibiting farnesylation exerts its anti-proliferative effects.

Table 1: Effects of Farnesylation Inhibition on Cell Cycle Regulation in Preclinical Models

| Compound/Method | Cell Line/Model | Observed Effect | Associated Molecular Changes | Citation(s) |

|---|---|---|---|---|

| Lonafarnib (FTI) | Hepatocellular Carcinoma Cells | G1 to S phase arrest | Downregulation of Cyclin D1, CDK6, SKP2 | oncotarget.com |

| Arglabin-DMA | Human Colon Tumor Cells (HCT 116, HT-29) | G2/M phase arrest | Not specified | odu.edu |

| Chalcone Derivative 1C | Ovarian Cancer Cells (A2780, A2780cis) | G2/M phase arrest | Downregulation of phosphorylated Rb, upregulation of p21 | mdpi.com |

The inhibition of cellular proliferation is a hallmark of anti-cancer agents. Given that farnesylation is required for the function of proteins essential for growth signaling pathways, its disruption is an effective strategy for inhibiting cell proliferation. tandfonline.comashpublications.org

Farnesyltransferase inhibitors have been demonstrated to inhibit the growth of a wide array of human tumor cell lines in vitro. tandfonline.comnih.gov For instance, the FTI tipifarnib (B1682913) was found to be effective against 40 of 53 human tumor cell lines tested, with sensitivity often correlating with the presence of H-RAS or N-RAS mutations. nih.gov Similarly, lonafarnib was shown to inhibit tumor proliferation in hepatocellular carcinoma cell models. oncotarget.com The anti-proliferative effect is often cytostatic, meaning it stops cell growth rather than directly killing the cells. nih.gov This growth inhibition is a direct consequence of the cell cycle arrest and the disruption of signaling pathways like PI3K/AKT/mTOR that are necessary for cell proliferation. oncotarget.comoncotarget.com

Apoptosis is a form of programmed cell death that is essential for eliminating damaged or unwanted cells. nih.gov A key strategy in cancer therapy is to induce apoptosis in malignant cells. ashpublications.org This process can be initiated through intrinsic (mitochondrial) or extrinsic pathways, both of which converge on the activation of effector caspases, such as caspase-3, which then cleave cellular substrates like poly(ADP-ribose) polymerase (PARP). nih.gov

Disruption of farnesylation can trigger apoptosis in various cancer cell models. The FTI lonafarnib was found to induce apoptosis in hepatocellular carcinoma cells by promoting the cleavage and activation of caspase-3 and PARP. oncotarget.com The isoprenoid alcohol farnesol (B120207), a related compound, has also been widely reported to induce apoptosis. nih.gov In some neoplastic cell lineages, such as multiple myeloma, FTIs have demonstrated clear apoptosis-inducing (cytotoxic) activity. nih.gov However, in other cell types, the primary effect is cytostatic (growth-inhibiting) rather than cytotoxic. nih.gov Studies with lovastatin, which inhibits the synthesis of FPP, have shown that the resulting depletion of downstream products induces caspase-dependent apoptosis in melanoma cells, an effect that could be reversed by adding back geranylgeranyl pyrophosphate but not FPP, indicating the complexity of these pathways. researchgate.net

Table 2: Induction of Apoptosis by Modulating Farnesylation and Related Pathways

| Compound | Cell Line/Model | Key Findings | Apoptotic Markers | Citation(s) |

|---|---|---|---|---|

| Lonafarnib | Hepatocellular Carcinoma Cells | Induced cellular apoptosis | Cleavage and activation of Caspase-3 and PARP | oncotarget.com |

| Arglabin-DMA | Human Colon Tumor Cells | Induced apoptosis in detached cells | p53-independent mechanism | odu.edu |

| Lovastatin | Human Melanoma Cells | Induced caspase-dependent apoptosis | Increased active caspase-3 | researchgate.net |

| Farnesol | MOLT4 Cells | BCL2 expression inhibited farnesol-induced apoptosis | Inhibition of cytochrome c release and caspase activation | nih.gov |

Cellular Proliferation and Growth Inhibition in In Vitro Models

Farnesyl Pyrophosphate as a Cellular Danger Signal in Specific Contexts

Farnesyl pyrophosphate (FPP) is a central metabolic intermediate in the mevalonate (B85504) (MVA) pathway, serving as the precursor for farnesylation, geranylgeranylation, and the synthesis of cholesterol and other vital molecules. nih.govmdpi.com Beyond its intracellular roles, emerging research has identified FPP as an extracellular danger signal that can trigger acute cell death. nih.govplos.orgfao.org

Under conditions of cellular stress or injury, such as ischemic stroke, cells can release their contents into the microenvironment. nih.govneurosciencenews.com Studies have shown that FPP, when present extracellularly at high concentrations, can function as a novel danger signal, inducing rapid cell death characterized by cell swelling and loss of plasma membrane integrity. nih.govplos.org This effect is structurally specific, depending on the length of the isoprenyl chain and the pyrophosphate group. plos.org

The mechanism involves the activation of the cation channel transient receptor potential melastatin 2 (TRPM2), leading to a lethal influx of extracellular calcium. nih.govfao.org In a mouse model of stroke, FPP was found to accumulate in the brain, and its signaling through TRPM2 contributed to neuronal loss. nih.govplos.org This identification of FPP as a danger signal reveals a new function for this MVA pathway intermediate, linking cellular metabolism directly to tissue damage and inflammation in specific pathological contexts. nih.govmdpi.com

Table 3: Mentioned Compounds

| Compound Name | Abbreviation / Type |

|---|---|

| Farnesyl-Met-OMe | Farnesylated Amino Acid Derivative |

| Farnesyl Pyrophosphate | FPP |

| Phosphatidylinositide 3-kinase | PI3K |

| Farnesyltransferase Inhibitor | FTI |

| Lonafarnib | FTI |

| Tipifarnib | FTI |

| Arglabin-DMA | FTI Analog |

| Lovastatin | Statin / HMG-CoA Reductase Inhibitor |

| Poly(ADP-ribose) polymerase | PARP |

| Cyclin-Dependent Kinase | CDK |

| Geranylgeranyl Pyrophosphate | GGPP |

| Farnesol | Isoprenoid Alcohol |

| Chalcone Derivative 1C | Chalcone |

Advanced Research Methodologies and Analytical Techniques for Farnesyl Met Ome Research

Chromatographic and Spectrometric Approaches for Detection and Quantification

Chromatographic and spectrometric techniques are fundamental to the analysis of Farnesyl-Met-OMe and other farnesylated molecules. These methods offer high sensitivity and specificity, allowing for the precise detection and quantification of these compounds in complex biological samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of farnesylated compounds. nih.gov An HPLC-based assay has been developed for measuring farnesyl-protein transferase activity, which is the enzyme responsible for the initial farnesylation of proteins. nih.gov In this type of assay, a synthetic peptide substrate is used, and the farnesylated product is separated from the unreacted substrates using a reversed-phase C18 column. nih.gov The separation is typically achieved through a gradient elution with solvents like acetonitrile (B52724) and water, often containing trifluoroacetic acid to improve peak shape. nih.gov

The detection of the farnesylated product can be accomplished using UV detectors, especially if the peptide substrate is labeled with a chromophore. nih.govaocs.org For instance, a dabsylated nonapeptide has been successfully used as a substrate, with detection at 436 nm. nih.gov This method provides a quantitative measure of enzyme activity and can be used to analyze crude biological materials, such as tissue homogenates, without the need for radioactive probes. nih.gov The identity of the farnesylated product can be further confirmed by mass spectrometry and NMR. nih.gov

The versatility of HPLC allows for the analysis of various farnesylated species. For instance, in the study of farnesylated proteins, HPLC can be used to separate different isoforms or to isolate specific farnesylated peptides after proteolytic digestion for further analysis. nih.gov The choice of stationary phase and mobile phase can be optimized to achieve the desired separation based on the hydrophobicity imparted by the farnesyl group. hplc.eu

Table 1: Key Parameters in HPLC Analysis of Farnesylated Compounds

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | The solid support within the column that interacts with the analytes. | Reversed-phase C18 |

| Mobile Phase | The solvent that carries the analytes through the column. | Gradient of acetonitrile and water with 0.1% trifluoroacetic acid |

| Detection Method | The means by which the separated analytes are detected. | UV detection at 436 nm (for dabsylated peptides) |

| Substrate | The molecule that is being farnesylated in an enzyme assay. | Synthetic dabsylated nonapeptide |

| Limit of Detection | The lowest concentration of an analyte that can be reliably detected. | 2 pmol per 100-microliter reaction mixture |

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique for the definitive identification of farnesylated proteins and peptides. wikipedia.org This method involves multiple stages of mass analysis, typically including the selection of a precursor ion and its fragmentation to produce product ions, which provides structural information. wikipedia.org The direct identification of natively prenylated proteins by mass spectrometry can be challenging due to their high hydrophobicity. nih.gov

A recently developed strategy to improve the identification of prenylated proteins is the dual-stage neutral loss MS3 (DS-NLMS3) based approach. nih.gov This method leverages the characteristic neutral loss of the prenyl group during fragmentation in the mass spectrometer. nih.gov By combining the gas-phase cleavability of the prenyl thioether bond and its mono-oxidized form, this technique significantly enhances the confidence in identifying prenylated proteins from complex biological samples, even without prior enrichment. nih.gov

In a typical MS/MS experiment for identifying a farnesylated peptide, the sample is first introduced into the mass spectrometer, often via electrospray ionization (ESI) coupled with liquid chromatography (LC-MS/MS). The first mass spectrometer (MS1) separates the ions based on their mass-to-charge ratio (m/z). wikipedia.org A specific ion corresponding to the putative farnesylated peptide is then selected and subjected to fragmentation through collision-induced dissociation (CID) or other methods like electron-transfer dissociation (ETD). spandidos-publications.com The resulting fragment ions are analyzed in the second mass spectrometer (MS2), generating a fragmentation pattern that can be used to sequence the peptide and confirm the presence and location of the farnesyl modification. nih.gov

This technique has been instrumental in the proteomic analysis of farnesylated proteins. For example, nano-HPLC coupled with a mass spectrometer has been used to identify 18 different farnesylated proteins in a single study. nih.gov

Two-dimensional electrophoresis (2-DE) coupled with Western blotting is a powerful method for the global analysis of the farnesylated proteome. researchgate.netnih.gov This technique separates proteins in a complex mixture based on two independent properties: isoelectric point in the first dimension and molecular weight in the second dimension. abcam.com This high-resolution separation allows for the visualization of hundreds or even thousands of individual protein spots on a gel. researchgate.net

Following 2-DE, the separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF) for Western blot analysis. nih.gov To specifically detect farnesylated proteins, antibodies that recognize the farnesyl group or a modified substrate analog can be used. nih.gov A "tagging-via-substrate" approach has been developed where cells are incubated with an isoprenoid analog that gets incorporated into proteins. nih.gov An antibody that specifically recognizes this analog can then be used to identify the farnesylated proteins on the Western blot. researchgate.netnih.gov

This combined approach allows for a "snapshot" of the farnesylated proteome under specific cellular conditions and can be used to study the effects of farnesyltransferase inhibitors. nih.gov For example, this method has been used to elucidate the differential effects of two distinct farnesyltransferase inhibitors, revealing that while both inhibited the farnesylation of many proteins, one had a broader effect on prenylation. nih.gov The protein identities of the spots on the gel can be determined by mass spectrometry after excision from the gel. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Analyte Detection and Identification

Radiometric and Non-Radiometric Enzyme Assays for Prenyltransferase Activity

Assaying the activity of prenyltransferases, such as farnesyltransferase, is crucial for understanding the biosynthesis of farnesylated molecules and for screening potential inhibitors. Both radiometric and non-radiometric assays are widely used for this purpose.

Radiometric assays are a traditional and highly sensitive method for measuring enzyme activity. drugtargetreview.com These assays typically use a radiolabeled substrate, such as [³H]farnesyl diphosphate (B83284) ([³H]FPP). nih.gov The enzyme-catalyzed reaction leads to the incorporation of the radioactive farnesyl group into a peptide or protein substrate. nih.gov The radioactive product is then separated from the unreacted radioactive substrate, and the amount of radioactivity in the product is measured, which is directly proportional to the enzyme activity. nih.gov Thin-layer chromatography (TLC) can be used to separate the radioactive product for quantification. nih.govnih.gov While highly sensitive, radiometric assays require the handling of radioactive materials and the associated safety precautions. drugtargetreview.com

Non-radiometric assays offer a safer and often more convenient alternative. bioassaysys.com One common non-radiometric method is a fluorescence-based assay. bioassaysys.combioassaysys.com In this type of assay, a fluorescently labeled peptide substrate, such as a dansyl-peptide, is used. bioassaysys.com The farnesylation of the peptide by the enzyme results in a change in the fluorescence properties of the sample, which can be measured to determine enzyme activity. bioassaysys.com These assays are amenable to high-throughput screening formats, making them suitable for identifying potential farnesyltransferase inhibitors. bioassaysys.com Another non-radiometric approach is the HPLC-based assay described previously, which relies on the chromatographic separation and UV detection of the farnesylated product. nih.gov

Table 2: Comparison of Enzyme Assays for Prenyltransferase Activity

| Assay Type | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Radiometric | Measures the incorporation of a radiolabeled prenyl group into a substrate. | High sensitivity, direct measurement. | Requires handling of radioactive materials, safety concerns. |

| Fluorescence-based | Detects a change in fluorescence upon farnesylation of a labeled peptide. | Safe, convenient, high-throughput. | Potential for interference from fluorescent compounds. |

| HPLC-based | Separates and quantifies the farnesylated product by chromatography. | Quantitative, can be used with crude samples. | Less suitable for high-throughput screening compared to fluorescence assays. |

Computational Modeling and Molecular Dynamics Simulations for Ligand-Protein Interactions

Computational modeling and molecular dynamics (MD) simulations are invaluable tools for investigating the interactions between ligands, such as farnesyl pyrophosphate (FPP) and peptide substrates, and the farnesyltransferase enzyme at an atomic level. nih.govnih.govnih.gov These methods provide insights into the conformational changes, binding energies, and key amino acid residues involved in the catalytic process, which are often difficult to obtain through experimental methods alone. nih.gov

Molecular docking studies can predict the preferred binding orientation of a ligand within the active site of farnesyltransferase. japsonline.com This information is crucial for understanding the substrate specificity of the enzyme and for the rational design of inhibitors. nih.gov For example, docking studies have been used to compare the binding of known inhibitors with novel compounds to predict their potential inhibitory activity. japsonline.com

Molecular dynamics simulations take these static models a step further by simulating the movement of atoms in the protein-ligand complex over time. mdpi.com This allows researchers to study the flexibility of the active site and the dynamic nature of the interactions. nih.gov MD simulations have revealed that the FPP substrate maintains an inactive conformation in the binding site and have identified key residues responsible for binding the diphosphate group of FPP. nih.gov These simulations can also help to understand the conformational changes that occur upon ligand binding. nih.gov Successful MD simulations of zinc-bound farnesyltransferase have been achieved using methods like the cationic dummy atom approach to accurately model the zinc-containing active site. nih.govresearchgate.net

These computational approaches are not only used to study the natural substrates but are also instrumental in the development of farnesyltransferase inhibitors as potential therapeutic agents. japsonline.commdpi.com

Site-Directed Mutagenesis in Enzyme Characterization Studies

Site-directed mutagenesis is a powerful molecular biology technique used to investigate the role of specific amino acid residues in the function of an enzyme like farnesyltransferase. acs.orgacs.org By systematically replacing individual amino acids with others, researchers can determine which residues are critical for substrate binding, catalysis, and maintaining the structural integrity of the enzyme. acs.org

In the context of farnesyltransferase, site-directed mutagenesis has been used to study conserved residues in the β-subunit, which is responsible for substrate selectivity. acs.org Kinetic studies of the resulting mutant enzymes can reveal which residues are essential for catalytic activity. acs.org For example, mutations that lead to a significant reduction in the catalytic constant (kcat) highlight the importance of those residues in the enzymatic reaction. acs.org

This technique has been instrumental in identifying the amino acids that form the binding pocket for the C-terminal amino acid of the CaaX substrate. pnas.org By creating mutant forms of farnesyltransferase with altered residues in the putative binding pocket, researchers have been able to demonstrate a direct interaction between these residues and the substrate. pnas.org Site-directed mutagenesis has also been used to create farnesyltransferase mutants that are resistant to specific inhibitors, which helps to map the inhibitor binding site and understand the mechanisms of drug resistance. nih.gov

The creation of mutant enzymes often involves the use of expression systems, such as E. coli, to produce sufficient quantities of the protein for purification and kinetic characterization. oup.com The mutations are typically introduced into the gene encoding the enzyme using techniques like Kunkel mutagenesis or kits based on polymerase chain reaction (PCR). acs.orgpnas.org

Isotopic Tracer Analysis in Metabolic Pathway Investigations

Isotopic tracer analysis is a powerful methodology for elucidating metabolic pathways by tracking the movement of atoms through a series of biochemical reactions. hutton.ac.uk This technique involves introducing molecules enriched with stable (non-radioactive) isotopes into a biological system, such as a cell culture or an organism. mdpi.comnih.gov The isotopes act as a "tag," allowing researchers to follow the labeled compound and its metabolic products. mdpi.com By analyzing the distribution of these isotopes in various metabolites over time, the sequence of metabolic conversions, pathway fluxes, and the interconnectivity of metabolic networks can be determined. nih.govnih.gov

For a compound like this compound, which is composed of a farnesyl isoprenoid chain attached to a modified methionine amino acid, isotopic labeling provides a precise means to investigate the distinct origins and fates of its constituent parts. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used because they can be differentiated from their more abundant natural isotopes (¹H, ¹²C, and ¹⁴N) by analytical instruments. sigmaaldrich.comsymeres.com

The core principle relies on feeding cells or organisms with precursors that are isotopically labeled at specific atomic positions. nih.gov For instance, to study the biosynthesis of the farnesyl moiety, a precursor in the mevalonate (B85504) (MVA) pathway, such as mevalonate itself or even glucose, could be labeled with ¹³C. nih.gov To trace the origin of the amino acid portion, ¹⁵N-labeled or ¹³C-labeled methionine could be supplied. nih.gov As the organism metabolizes these precursors, the isotopic labels are incorporated into downstream products, including this compound.

The primary analytical techniques for detecting and quantifying these labeled molecules are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.comdoi.org

Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio (m/z). The incorporation of a heavier stable isotope into a molecule like this compound results in a predictable mass shift in the MS spectrum. doi.org For example, replacing a ¹²C atom with a ¹³C atom increases the molecular weight by approximately 1.003355 Da. nih.gov High-resolution MS can precisely measure these mass shifts, confirming the presence of the label and indicating the number of labeled atoms incorporated into the molecule. nih.govmdpi.com When coupled with separation techniques like liquid chromatography (LC), LC-MS allows for the quantification of labeled and unlabeled species, providing insights into metabolic rates. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about a molecule. doi.org Isotopes like ¹³C and ¹⁵N are NMR-active and produce distinct signals. symeres.com By using advanced multi-dimensional NMR techniques on samples derived from labeled precursors, researchers can pinpoint the exact location of the isotopic label within the molecular structure of this compound or its metabolites. nih.gov This is crucial for distinguishing between different metabolic routes that may lead to the same product.

The selection of the isotopic tracer and analytical method is tailored to the specific research question, whether it is to identify a novel biosynthetic pathway, quantify metabolic flux, or understand the interaction between different metabolic networks. nih.govnih.gov

Detailed Research Findings

While specific studies focusing exclusively on this compound are not prevalent in published literature, the methodologies for investigating related farnesylated and methylated compounds are well-established. Research on protein farnesylation and isoprenoid biosynthesis provides a clear blueprint for how isotopic tracer analysis would be applied to this compound.

For example, studies on protein prenylation often use labeled precursors to understand the attachment of farnesyl groups to proteins. In plant cell cultures, tritiated farnesol (B120207) ([³H]F-OH) has been used to trace its incorporation into sterols and sesquiterpenes via the intermediate farnesyl pyrophosphate (F-P-P). nih.govnih.gov Similarly, deuterium-labeled farnesyl pyrophosphate (Farnesyl pyrophosphate-d₃) serves as a tracer to monitor the distribution and transformation of the farnesyl moiety using MS and NMR. medchemexpress.com

In a hypothetical study aimed at elucidating the biosynthesis of this compound, researchers could grow cells in a medium containing both U-¹³C₆-glucose (glucose uniformly labeled with ¹³C) and ¹⁵N-methionine.

Tracing the Farnesyl Moiety: The ¹³C-labeled glucose would enter central carbon metabolism and its carbons would be incorporated into acetyl-CoA, the building block for the mevalonate pathway. nih.gov This pathway synthesizes isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form farnesyl pyrophosphate (FPP), the direct precursor to the farnesyl group. nih.gov

Tracing the Methionine Moiety: The ¹⁵N-methionine would be taken up by the cells and incorporated directly into the structure. Methionine is an end-product of its biosynthetic pathway, which minimizes the risk of the isotope "scrambling" into other amino acids, ensuring the label's specificity. nih.govckisotopes.com

Using high-resolution LC-MS, the resulting this compound could be analyzed. The mass spectrum would reveal a population of molecules with different masses corresponding to various isotopologues (molecules that differ only in their isotopic composition). By analyzing the mass distribution pattern, the number of ¹³C atoms from glucose incorporated into the farnesyl chain and the presence of ¹⁵N from methionine can be confirmed, validating the proposed biosynthetic pathway.

The interactive table below illustrates the expected mass shifts in a hypothetical LC-MS analysis for this compound isotopologues derived from labeled precursors.

| Isotope | Labeled Precursor Example | Target Moiety | Primary Analytical Technique | Information Gained |

|---|---|---|---|---|

| ¹³C | U-¹³C-Glucose | Farnesyl group | Mass Spectrometry (MS) | Traces the carbon backbone origin from central metabolism into the isoprenoid chain. |

| ¹⁵N | ¹⁵N-Methionine | Methionine | Mass Spectrometry (MS) | Confirms the direct incorporation of methionine into the final compound. |

| ²H (Deuterium) | Farnesol-d₅ | Farnesyl group | MS, NMR Spectroscopy | Tracks the farnesyl group with minimal kinetic isotope effect; NMR can help locate the labels. |

| ¹³C / ¹⁵N | ¹³C,¹⁵N-Methionine | Methionine | NMR Spectroscopy | Provides high-resolution structural data and precise location of labels within the amino acid residue. |

| Isotopologue | Description | Expected Mass Shift (vs. Unlabeled) | Inference |

|---|---|---|---|

| M+0 | Unlabeled (all ¹²C, ¹⁴N) | 0 | Represents the naturally occurring or pre-existing pool of the compound. |

| M+1 | Contains one ¹⁵N atom | +0.997 Da | Direct incorporation from ¹⁵N-methionine. |

| M+15 | Contains fifteen ¹³C atoms in the farnesyl group | +15.050 Da | Full synthesis of the farnesyl chain from a uniformly ¹³C-labeled precursor pool (e.g., ¹³C-glucose). |

| M+16 | Contains one ¹⁵N and fifteen ¹³C atoms | +16.047 Da | Confirms de novo synthesis of the entire molecule from the supplied labeled precursors. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.